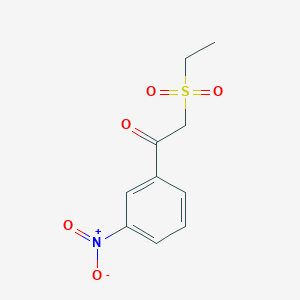
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone is an organic compound characterized by the presence of an ethylsulfonyl group and a nitrophenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone typically involves the reaction of 3-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: 2-(Ethylsulfonyl)-1-(3-aminophenyl)ethanone.
Reduction of Carbonyl Group: 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol.
Substitution of Ethylsulfonyl Group: Various substituted ethanones depending on the nucleophile used.
科学的研究の応用
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The molecular targets and pathways involved can vary but often include enzymes and proteins critical for cellular function.
類似化合物との比較
Similar Compounds
2-(Methylsulfonyl)-1-(3-nitrophenyl)ethanone: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(Ethylsulfonyl)-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group in the para position.
2-(Ethylsulfonyl)-1-(3-aminophenyl)ethanone: Reduction product of the nitro group.
Uniqueness
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the ethylsulfonyl and nitrophenyl groups allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C10H11NO5S |
|---|---|
分子量 |
257.27 g/mol |
IUPAC名 |
2-ethylsulfonyl-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5S/c1-2-17(15,16)7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 |
InChIキー |
PASKPYUPLSYDCU-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B15227897.png)
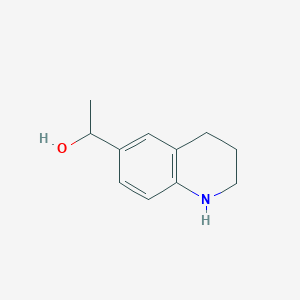
![5-Ethynyl-2-azabicyclo[4.1.0]heptane](/img/structure/B15227906.png)
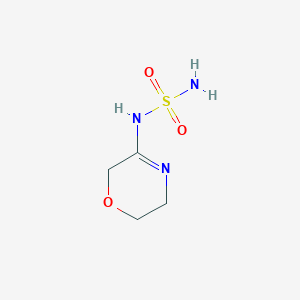
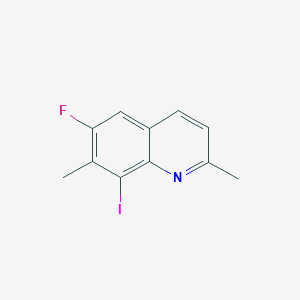

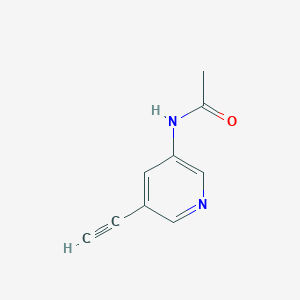
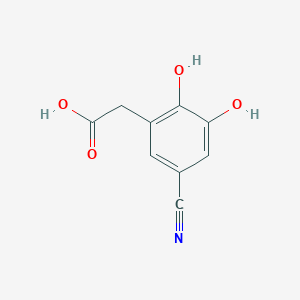

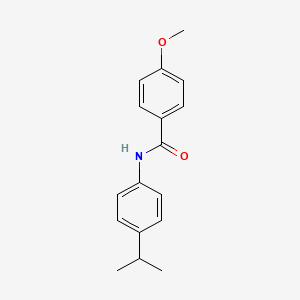
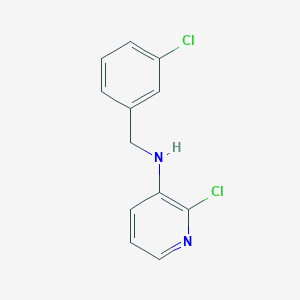

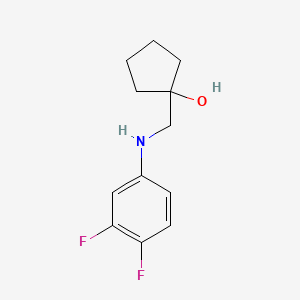
![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)
